Tocoretinate Tocoretinate Tocoretinate is a tocol.
Tretinoin Tocoferil is an alpha-tocopherol ester of all trans-retinoic acid (ATRA or tretinoin), with skin healing, differentiation inducing and anti-leukemia activities. By stimulating the formation of tissue granulation and wound healing, tretinoin tocoferil promotes the healing of skin ulcers. In addition, this agent induces the granulocytic differentiation of human leukemia cells and inhibits cellular proliferation. Tretinoin tocoferil does not induce teratogenesis and is less toxic than ATRA.
Brand Name: Vulcanchem
CAS No.: 40516-48-1
VCID: VC21061666
InChI: InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C
Molecular Formula: C49H76O3
Molecular Weight: 713.1 g/mol

Tocoretinate

CAS No.: 40516-48-1

Cat. No.: VC21061666

Molecular Formula: C49H76O3

Molecular Weight: 713.1 g/mol

* For research use only. Not for human or veterinary use.

Tocoretinate - 40516-48-1

Specification

Description Tocoretinate is a tocol.
Tretinoin Tocoferil is an alpha-tocopherol ester of all trans-retinoic acid (ATRA or tretinoin), with skin healing, differentiation inducing and anti-leukemia activities. By stimulating the formation of tissue granulation and wound healing, tretinoin tocoferil promotes the healing of skin ulcers. In addition, this agent induces the granulocytic differentiation of human leukemia cells and inhibits cellular proliferation. Tretinoin tocoferil does not induce teratogenesis and is less toxic than ATRA.
CAS No. 40516-48-1
Molecular Formula C49H76O3
Molecular Weight 713.1 g/mol
IUPAC Name [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Standard InChI InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1
Standard InChI Key RIQIJXOWVAHQES-UNAKLNRMSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)/C)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C

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